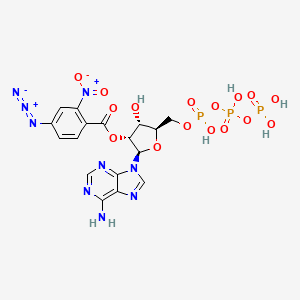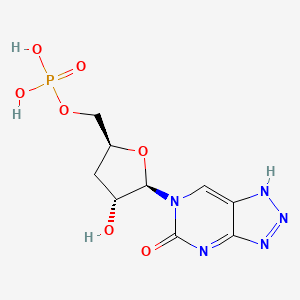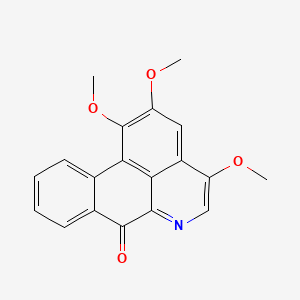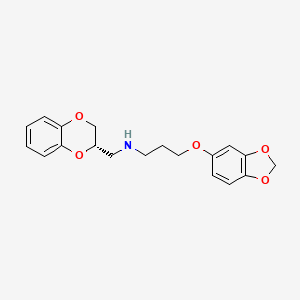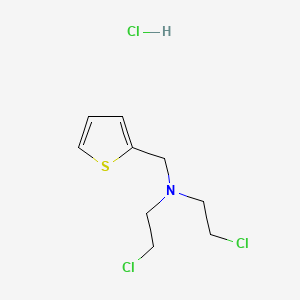
Methanethiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanethiolate, also known as this compound, is an organosulfur compound with the chemical formula CH₃S⁻. It is the conjugate base of methanethiol (CH₃SH), which is a colorless gas with a distinctive putrid smell. This compound is a strong nucleophile and is commonly used in organic synthesis and various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Methanethiolate can be synthesized through the deprotonation of methanethiol using a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is typically carried out in an aqueous or alcoholic solution:
CH3SH+NaOH→CH3SNa+H2O
In industrial settings, methanethiol is often produced by the reaction of hydrogen sulfide (H₂S) with methanol (CH₃OH) in the presence of a catalyst. The resulting methanethiol can then be deprotonated to form mercaptomethanide .
化学反応の分析
Types of Reactions
- Methanethiolate can be oxidized to form dimethyl disulfide (CH₃SSCH₃) or further to methanesulfonic acid (CH₃SO₃H).
Oxidation: 2CH3S−+[O]→CH3SSCH3+2e−
It can act as a reducing agent, particularly in the reduction of disulfides to thiols.Reduction: R−S−S−R+2CH3S−→2R−SH+CH3SSCH3
this compound is a strong nucleophile and can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.Substitution: CH3S−+R−X→CH3SR+X−
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), oxygen (O₂)
Reducing agents: Sodium borohydride (NaBH₄)
Solvents: Water, alcohols, and non-polar solvents like hexane
Major Products
- Dimethyl disulfide (CH₃SSCH₃)
- Methanesulfonic acid (CH₃SO₃H)
- Thioethers (R-S-R’)
科学的研究の応用
Methanethiolate has a wide range of applications in scientific research:
- Chemistry : Used as a nucleophile in organic synthesis for the formation of carbon-sulfur bonds.
- Biology : Employed in the study of enzyme mechanisms, particularly those involving thiol groups.
- Medicine : Investigated for its potential in drug development, especially in the design of enzyme inhibitors.
- Industry : Utilized in the production of pesticides, pharmaceuticals, and as a corrosion inhibitor in the petroleum industry .
作用機序
Methanethiolate exerts its effects primarily through its strong nucleophilic properties. It can attack electrophilic centers in various molecules, leading to the formation of new chemical bonds. In biological systems, it can interact with thiol groups in proteins, affecting their structure and function. This interaction is crucial in the regulation of enzyme activity and cellular signaling pathways .
類似化合物との比較
Similar Compounds
- Ethanethiolate (C₂H₅S⁻)
- Propylthiolate (C₃H₇S⁻)
- Butylthiolate (C₄H₉S⁻)
Uniqueness
Methanethiolate is unique due to its small size and high nucleophilicity, making it highly reactive and versatile in various chemical reactions. Its simplicity and effectiveness in forming carbon-sulfur bonds distinguish it from other thiolates .
特性
分子式 |
CH3S- |
|---|---|
分子量 |
47.1 g/mol |
IUPAC名 |
methanethiolate |
InChI |
InChI=1S/CH4S/c1-2/h2H,1H3/p-1 |
InChIキー |
LSDPWZHWYPCBBB-UHFFFAOYSA-M |
正規SMILES |
C[S-] |
同義語 |
methanethiol methanethiolate methylmercaptan methylmercaptan, lead (2+) salt methylmercaptan, mercury (2+) salt methylmercaptan, sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


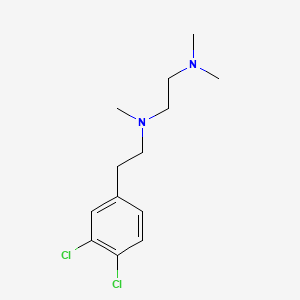
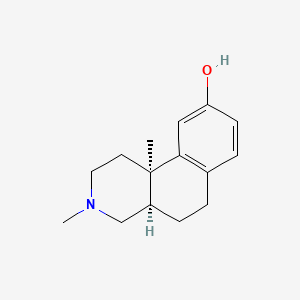
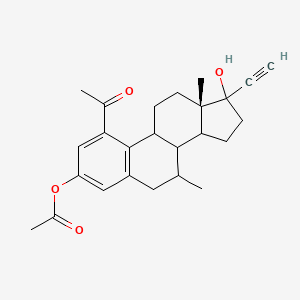
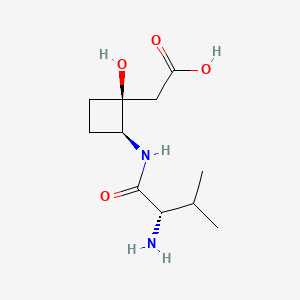
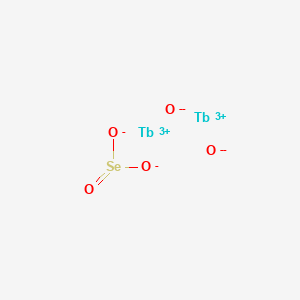
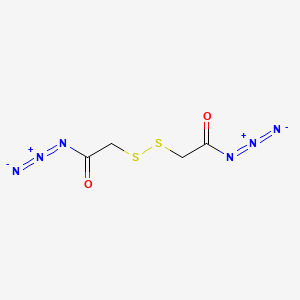
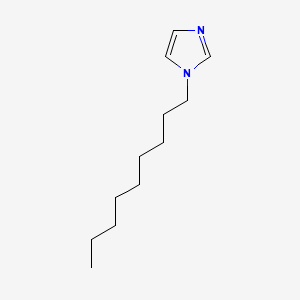
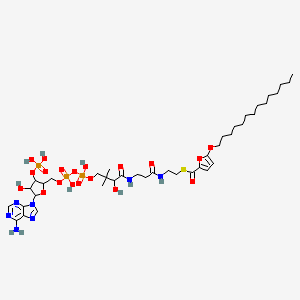
![7-Oxa-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1210708.png)
